

# CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor

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## Compound of Interest

Compound Name: CCT251545

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CCT251545** with other prominent CDK8/19 inhibitors. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies for key assays.

## Introduction to CCT251545 and CDK8/19 Inhibition

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. **CCT251545** is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19.<sup>[1][2]</sup> It was identified through a cell-based screen for inhibitors of the Wnt signaling pathway and subsequently found to exert its effects through competitive inhibition of ATP binding to CDK8 and CDK19.<sup>[1][3][4]</sup>

## Comparative Performance of CDK8/19 Inhibitors

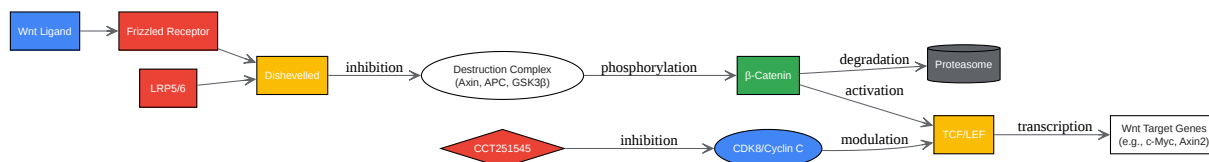
The following tables summarize the available quantitative data for **CCT251545** and other notable CDK8/19 inhibitors, including Senexin B, MSC2530818, and BI-1347.

Inhibitor	Target(s)	CDK8 IC50 (nM)	CDK19 IC50 (nM)	Wnt Signaling IC50 (nM)	Key Features
CCT251545	CDK8, CDK19	7	6	5 (in 7dF3 cells)	Potent, selective, orally bioavailable, inhibits STAT1 phosphorylation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Senexin B	CDK8, CDK19	~114 (in NFκB reporter assay)	-	-	First selective CDK8/19 inhibitor to enter clinical trials. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
MSC2530818	CDK8, CDK19	2.6	-	-	Orally bioavailable, demonstrates in vivo tumor growth inhibition. <a href="#">[9]</a> <a href="#">[10]</a>
BI-1347	CDK8, CDK19	1	-	-	Potent and highly selective, suitable for in vitro and in vivo studies. <a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[12]</a>

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.

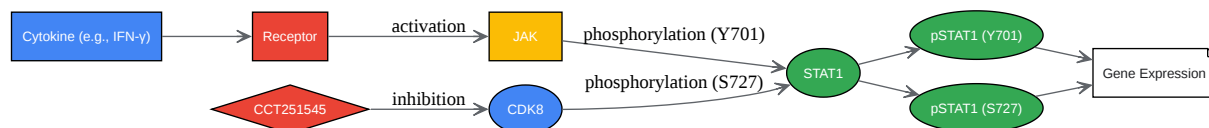
## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.



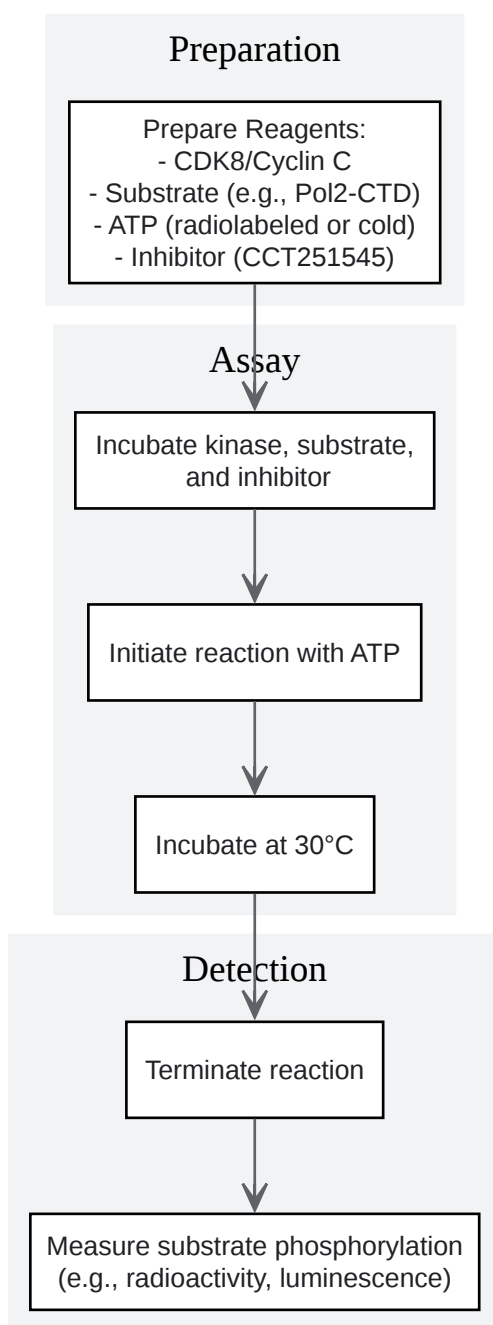
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Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of **CCT251545** on CDK8.



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Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by **CCT251545**.



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